4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C14H12N4S. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of appropriate benzyl and pyridine derivatives with triazole precursors. One common method includes the reaction of 4-benzyl-1H-1,2,4-triazole-3-thiol with 4-bromopyridine under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyridine moiety.
Substitution: The benzyl and pyridine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or pyridine derivatives.
Substitution: Various substituted benzyl or pyridine derivatives.
Scientific Research Applications
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group is particularly reactive and can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pyridine groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAKJNMGGTEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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